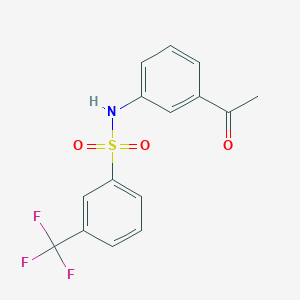

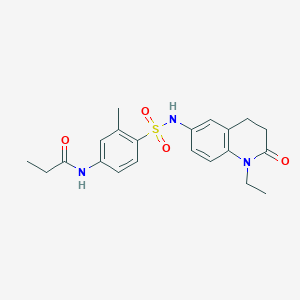

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as TFB-TAM, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biological effects, making it a useful tool for studying various physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Benzenesulfonamide derivatives are synthesized through various chemical reactions, demonstrating significant versatility in organic synthesis. For example, the synthesis of novel benzenesulfonamide derivatives through reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the creation of acryloyl(phenyl)benzenesulfonamide derivatives. These compounds further react with hydrazine hydrate, hydroxylamine, thiosemicarbazide, or heterocyclic amines derivatives to afford novel sulfonamide derivatives. These synthetic pathways not only showcase the chemical reactivity of these compounds but also their potential in creating a wide array of derivatives for further evaluation (Fahim & Shalaby, 2019).

Biological Evaluation and Pharmacological Potentials

The synthesized benzenesulfonamide derivatives exhibit potent in vitro antitumor activity against various cell lines, highlighting their potential as therapeutic agents. For instance, certain chlorinated compounds have shown excellent antitumor activity, indicating the importance of structural modifications in enhancing biological activity (Fahim & Shalaby, 2019).

Material Science and Sensor Applications

Benzenesulfonamide derivatives have been utilized in material science, particularly in developing sensors for specific applications. A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor was synthesized for the specific detection of anions, demonstrating high selectivity and reversibility for fluoride ions. This highlights the potential of benzenesulfonamide derivatives in developing specific and efficient sensors for environmental and biological applications (Aboubakr et al., 2013).

Catalytic Applications

In addition to their biological and material science applications, benzenesulfonamide derivatives have been explored for their catalytic properties. For instance, a green and efficient synthesis method for sulfonamides catalyzed by nano-Ru/Fe(3)O(4) demonstrates the environmental benefits and efficiency of using sulfonamide derivatives in catalysis, particularly in the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence (Shi et al., 2009).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)11-4-2-6-13(8-11)19-23(21,22)14-7-3-5-12(9-14)15(16,17)18/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFAXINTSLYNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)